molecular formula C15H14Cl2N2O4S B2356786 4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 79603-69-3

4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2356786
CAS No.: 79603-69-3
M. Wt: 389.25
InChI Key: IKNYNKLQQFKUEL-UHFFFAOYSA-N
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Description

4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 79603-69-3) is a synthetic organic compound with the molecular formula C₁₅H₁₄Cl₂N₂O₄S and a molecular weight of 389.3 g/mol . Structurally, it features a 2,3-dichloroanilino group linked via a carbonyl moiety to a phenyl ring, which is further substituted with an N,N-dimethylsulfamate group. Key computed properties include an XLogP3 of 3.5, indicating moderate lipophilicity, and a topological polar surface area of 84.1 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name

[4-[(2,3-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-11-8-6-10(7-9-11)15(20)18-13-5-3-4-12(16)14(13)17/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYNKLQQFKUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 79603-69-3) is a sulfamate derivative that has garnered attention in pharmaceutical and toxicological research due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C15H14Cl2N2O4S
Molar Mass 389.25 g/mol
Density 1.491 g/cm³ (predicted)
pKa 11.35 (predicted)

Structure

The structure of this compound consists of a phenyl ring substituted with a dichloroaniline moiety and a dimethylsulfamate group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar sulfamate structures often exhibit various biological activities, including:

  • Antitumor Activity : Some sulfamate derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Compounds with similar functional groups have demonstrated effectiveness against certain bacterial strains.

The precise mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms may include:

  • Inhibition of Enzymatic Activity : Sulfamate compounds can act as enzyme inhibitors, affecting metabolic pathways in target cells.
  • DNA Interaction : Given the structural similarities to known genotoxic agents, there is a possibility that this compound may interact with DNA, leading to mutagenic effects.

Genotoxicity Assessment

A study focusing on genotoxic impurities in pharmaceuticals highlighted the importance of assessing compounds like this compound for their potential genotoxic effects. The study outlines methodologies for evaluating such impurities and emphasizes the regulatory framework surrounding their use in drug development .

Antitumor Activity Research

Research has indicated that sulfamate derivatives can inhibit cancer cell proliferation. For instance, a related compound was tested in vitro against various cancer cell lines and showed significant cytotoxicity, suggesting that further investigation into similar structures could yield promising antitumor agents .

Toxicological Studies

Toxicological evaluations have been conducted to determine the safety profile of sulfamate compounds. These studies typically assess acute toxicity, chronic exposure effects, and potential carcinogenicity .

Comparison with Similar Compounds

4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 338396-28-4)

  • Structural Difference : Positional isomerism of chlorine atoms (2,5-dichloro vs. 2,3-dichloro).
  • Physicochemical Properties : Similar molecular weight (389.25 vs. 389.3) but predicted differences in density (1.491 g/cm³) and pKa (11.35) due to altered electron distribution .

Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid)

  • Structural Difference: 2,6-Dichloroanilino group and carboxylic acid functional group vs. sulfamate.
  • Biological Relevance: Diclofenac is a well-known NSAID with COX-1/COX-2 inhibition. The 2,6-dichloro substitution is critical for its anti-inflammatory activity .
  • Physicochemical Comparison :

    Property Target Compound Diclofenac
    Molecular Weight 389.3 296.15
    LogP 3.5 ~4.0–4.5
    Acidic Group Sulfamate Carboxylic Acid

    The sulfamate group in the target compound is less acidic than diclofenac’s carboxylic acid, which may reduce gastrointestinal toxicity but also alter COX-binding affinity .

Sulfamate-Containing Analogues

N,N-Dimethyl(4-([4-(Trifluoromethoxy)anilino]carbonyl)phenyl)sulfamate (CAS: 338396-20-6)

  • Structural Difference : Trifluoromethoxy substituent instead of dichloro groups.
  • Impact : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity (LogP likely higher than 3.5) compared to the dichloro analogue .

N-[2-(4-Chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide (CAS: 6495-20-1)

  • Structural Difference : Sulfonamide core vs. sulfamate; additional thioether and acetamide groups.

Fenamates and Hydrazone Derivatives

Mefenamic Acid and Meclofenamic Acid

  • Structural Difference : Anthranilic acid derivatives with 2,3-dimethyl or 2,6-dichloro-3-methyl substitutions.
  • Biological Activity : These fenamates activate Slo2.1 channels, with activity modulated by chloro-substitution patterns. The target compound’s 2,3-dichloro group may confer distinct channel modulation compared to 2,6-substituted fenamates .

Diclofenac Hydrazones (e.g., Compound 2 in )

  • Structural Difference : Acetohydrazide group replaces sulfamate.
  • Therapeutic Advantage : Hydrazones are designed for reduced ulcerogenicity. The target compound’s sulfamate may similarly mitigate gastric side effects while maintaining anti-inflammatory activity .

Key Research Findings and Data Tables

Table 1: Physicochemical Comparison of Selected Analogues

Compound CAS Molecular Weight LogP Hydrogen Bond Donors Functional Group
Target Compound 79603-69-3 389.3 3.5 1 Sulfamate
2,5-Dichloro Analogue 338396-28-4 389.25 ~3.5* 1 Sulfamate
Diclofenac 15307-86-5 296.15 ~4.0 2 Carboxylic Acid
N,N-Dimethyl(4-(Trifluoromethoxy)... 338396-20-6 404.36 ~4.2* 1 Sulfamate

*Predicted values based on structural analogues.

Preparation Methods

Direct Sulfamation of Phenolic Intermediates

A common approach involves introducing the sulfamate group onto a pre-formed phenolic intermediate. For example, treatment of 4-hydroxybenzaldehyde derivatives with dimethylsulfamoyl chloride in the presence of a base like potassium carbonate typically yields the sulfamate ester. Subsequent condensation with 2,3-dichloroaniline via acyl chloride intermediates forms the target compound.

Example Procedure :

  • Sulfamation Step :
    • 4-Hydroxybenzaldehyde (1.0 eq) reacts with dimethylsulfamoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) with triethylamine (2.0 eq) at 0–5°C.
    • After 12 h, the mixture is washed with brine, dried (MgSO₄), and concentrated to yield 4-(dimethylsulfamoyloxy)benzaldehyde (85% yield).
  • Oxidation and Coupling :
    • The aldehyde is oxidized to 4-(dimethylsulfamoyloxy)benzoic acid using KMnO₄ in acidic conditions.
    • Conversion to the acyl chloride (SOCl₂, reflux) followed by reaction with 2,3-dichloroaniline (1.1 eq) in DCM affords the final product (72% yield).

Palladium-Catalyzed Cross-Coupling Approaches

Stepwise Assembly via Anilide Formation

Carbodiimide-Mediated Amide Bond Formation

The anilide moiety is introduced using carbodiimide reagents (e.g., EDC or DCC) to activate the carboxylic acid.

Procedure :

  • 4-(Dimethylsulfamoyloxy)benzoic acid (1.0 eq) is treated with EDC·HCl (1.5 eq) and HOBt (1.2 eq) in DCM.
  • After 1 h, 2,3-dichloroaniline (1.1 eq) is added, and the reaction is stirred for 24 h at room temperature.
  • Purification by silica chromatography affords the product (78% yield).

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.

Example :

  • A mixture of 4-(dimethylsulfamoyloxy)benzoyl chloride (1.0 eq), 2,3-dichloroaniline (1.05 eq), and NaHCO₃ (2.0 eq) in DMF is irradiated at 100°C for 15 min.
  • The crude product is precipitated with ice water and recrystallized from ethanol (89% yield).

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Direct Sulfamation : Higher yields (80–85%) but requires stringent anhydrous conditions.
  • Cross-Coupling : Moderate yields (60–75%) due to competing side reactions; purity improved via Pd scavengers (e.g., SiliaBond® Thiol).
  • Microwave Synthesis : Superior efficiency (85–90% yield) but limited scalability.

Solvent and Catalyst Optimization

  • Polar aprotic solvents (DMF, dioxane) enhance reaction rates but complicate purification.
  • Pd catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving selectivity.

Q & A

Q. Table 1: Comparative Biological Activity

Compound VariantTargetIC₅₀ (nM)Solubility (µg/mL)
2,3-Dichloroaniline derivativeCA-IX1215 (PBS)
4-Trifluoromethyl derivativeCA-XII188 (PBS)
4-Nitroaniline derivativeSerine Hydrolase2003 (DMSO)
Source:

Q. Table 2: Synthetic Yield Optimization

StepTemperature (°C)CatalystYield (%)
Sulfonation70H₂SO₄78
CouplingRTEt₃N85
Acylation50DMAP (0.1 eq)92
Source:

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